molecular formula C13H18BrNO B2692369 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine CAS No. 1341121-00-3

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine

Cat. No.: B2692369
CAS No.: 1341121-00-3
M. Wt: 284.197
InChI Key: DRMIWYJJHCVQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine is an organic compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further linked to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and halides under acidic or basic conditions.

    Attachment of the Methanamine Group: The final step involves the nucleophilic substitution of the oxane ring with a suitable amine, such as methanamine, under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of each reaction step, reducing the overall production cost and time.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: Can produce dehalogenated compounds.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential effects on cellular pathways.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxane and methanamine groups can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorophenyl)methyl]oxan-4-ylmethanamine
  • 4-[(3-Fluorophenyl)methyl]oxan-4-ylmethanamine
  • 4-[(3-Methylphenyl)methyl]oxan-4-ylmethanamine

Uniqueness

4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-2-11(8-12)9-13(10-15)4-6-16-7-5-13/h1-3,8H,4-7,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMIWYJJHCVQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.